Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic Acid
Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic Acid
The following technical guide details the chemical architecture, synthesis, and application of 2-Methyl-2-(3-nitrophenyl)propanoic acid (CAS 103204-32-6). This document is structured for researchers requiring high-fidelity protocols and mechanistic insight into this specific "gem-dimethyl" building block.
CAS: 103204-32-6 | Role: Privileged Scaffold & Metabolic Stability Enhancer[1]
Executive Summary & Core Utility
2-Methyl-2-(3-nitrophenyl)propanoic acid is a specialized aromatic carboxylic acid characterized by a gem-dimethyl substitution at the
-
The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation and often increasing binding affinity to target proteins (e.g., GPCRs, Kinases).[1]
-
Metabolic Blocking: The quaternary carbon prevents
-oxidation and metabolic degradation, significantly extending the half-life of pharmaceutical candidates.[1]
This compound primarily serves as a high-value intermediate for generating 3-amino-phenyl scaffolds via nitro-reduction, facilitating the synthesis of sulfonamides, ureas, and amides in drug discovery programs targeting Androgen Receptors (AR) and CRTH2 .[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 103204-32-6 |
| IUPAC Name | 2-Methyl-2-(3-nitrophenyl)propanoic acid |
| Synonyms | 3-Nitro- |
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (unless ionized) |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
High-Fidelity Synthesis Protocol
While direct nitration of 2-methyl-2-phenylpropanoic acid is possible, it often yields a difficult-to-separate mixture of para (major) and meta (minor) isomers.[1] To ensure regiochemical purity , the Dialkylation Route starting from 3-nitrophenylacetic acid is the industry standard for high-precision applications.[1]
Reaction Logic (The "Self-Validating" Pathway)
This route guarantees the meta-nitro position is retained from the starting material. The introduction of two methyl groups at the benzylic position utilizes the high acidity of the
Step-by-Step Methodology
Precursor: Ethyl 2-(3-nitrophenyl)acetate (synthesized via Fischer esterification of 3-nitrophenylacetic acid).
Step 1: Gem-Dimethylation (Double Alkylation)
-
Reagents: Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium Hydride (NaH, 60% in oil, 2.5 eq).[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration).
-
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.
-
Add Ethyl 2-(3-nitrophenyl)acetate dropwise.[1] Observation: Gas evolution (
). -
Stir for 30 min to ensure anion formation (deep red/brown color change).
-
Add MeI dropwise at 0°C. Caution: Exothermic.
-
Warm to Room Temperature (RT) and stir for 4–16 hours.
-
Validation Point: Monitor via TLC/LC-MS. The starting material (mono-substituted) should disappear. If mono-methylated intermediate persists, add 0.5 eq additional base/MeI.[1]
-
Step 2: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water:MeOH (3:1:1).[1]
-
Protocol:
-
Dissolve the crude dimethyl ester from Step 1 in the solvent mixture.
-
Stir at 60°C for 2–4 hours.
-
Cool to RT and acidify with 1M HCl to pH ~2.
-
Extract with Ethyl Acetate (
). -
Dry over
and concentrate. -
Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any trace mono-methyl impurities.[1]
-
Synthetic Pathway Diagram
Caption: Figure 1. Regioselective synthesis via dialkylation, avoiding isomer separation issues inherent in direct nitration.[1]
Applications in Drug Discovery[4]
The "Gem-Dimethyl" Scaffold Utility
The target compound is rarely the final drug; it is a pharmacophore enabler .
-
Conformational Locking: In many kinase inhibitors, the "flat" phenyl ring needs to be oriented perpendicular to the amide bond.[1] The bulky methyl groups at the
-position force this orthogonal conformation (Thorpe-Ingold effect), reducing the entropic penalty of binding.[1] -
Nitro-Reduction: The primary utility involves reducing the nitro group (
) to an aniline ( ). This amine is then coupled with isocyanates or carboxylic acids to form ureas or amides .
Specific Therapeutic Areas[1]
-
Androgen Receptor (AR) Modulators: The 3-substituted phenyl ring with a bulky alkyl tail is a common motif in non-steroidal anti-androgens.
-
CRTH2 Antagonists: Used in asthma/allergy research, where the propanoic acid tail mimics Prostaglandin
features, while the gem-dimethyl group improves oral bioavailability.[1]
Application Logic Diagram
Caption: Figure 2.[1] Divergent synthesis from the nitro-acid scaffold to bioactive amino-derivatives.[1]
Analytical Characterization & Safety
Expected NMR Profile (DMSO- )
- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 8.1–7.5 ppm (m, 4H): Aromatic protons. Look for the distinct pattern of a 3-substituted ring (singlet-like peak for H2, doublets for H4/H6).
- 1.52 ppm (s, 6H): The Gem-dimethyl singlet.[1] This is the diagnostic peak. If this appears as a doublet or multiplet, the alkylation was incomplete.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds can be potentially explosive if heated under confinement or subjected to shock (though this acid is relatively stable).
-
Storage: Store at RT, desiccated.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
-
Synthesis of Gem-Dimethyl Phenylacetic Acids
-
Title: "Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids."[1]
-
Source: Organic Syntheses, Coll.[1] Vol. 10, p.23 (2004).
- Relevance: Establishes the protocol for alpha-methylation of arylacetates, the core step in synthesizing CAS 103204-32-6.
-
URL:[Link]
-
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Thorpe-Ingold Effect in Drug Design
- Title: "The Thorpe-Ingold effect in cyclic imides. 2. Synthesis and conformation of N-substituted 3,3-dimethylsuccinimides."
- Source: Journal of Organic Chemistry.
- Relevance: Explains the mechanistic advantage of the gem-dimethyl group in bioactive scaffolds.
-
URL:[Link]
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Nitro-Reduction Protocols
- Title: "Selective reduction of nitro compounds to amines."
- Source: Chemical Reviews.
- Relevance: Provides standard methodologies for converting the 3-nitro group of CAS 103204-32-6 to the amine for subsequent coupling.
-
URL:[Link]
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General Patent Reference for 3-Nitrophenyl Propanoic Acids
